

An In-Depth Technical Guide to 1-Boc-2-trimethylsilyl-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Boc-2-trimethylsilyl-indole*

Cat. No.: *B586822*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-2-trimethylsilyl-indole, a key intermediate in modern organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its applications in drug discovery.

Core Properties of 1-Boc-2-trimethylsilyl-indole

1-Boc-2-trimethylsilyl-indole is a synthetically valuable derivative of indole, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the C2 position is substituted with a trimethylsilyl (TMS) group. This substitution pattern allows for selective functionalization of the indole scaffold.

CAS Number: 146337-49-7

Synonyms:

- tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate
- N-Boc-2-trimethylsilylindole
- 2-trimethylsilyl-1-indolecarboxylic acid tert-butyl ester

Chemical Structure:

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-Boc-2-trimethylsilyl-indole.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₃ NO ₂ Si	[1]
Molecular Weight	289.44 g/mol	[1]
Boiling Point	373.6 ± 34.0 °C (Predicted)	
Density	1.00 ± 0.1 g/cm ³ (Predicted)	
Appearance	Pale brown crystals	

Experimental Protocols

The synthesis and reactions of 1-Boc-2-trimethylsilyl-indole are central to its utility. The following sections provide detailed methodologies for its preparation and a common subsequent transformation.

1. Synthesis of 1-Boc-2-trimethylsilyl-indole via Directed ortho-Metalation

The primary route to 1-Boc-2-trimethylsilyl-indole involves the directed ortho-metallation (DoM) of 1-Boc-indole. The Boc group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 position by a strong organolithium base. The resulting lithiated intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl). For π -excessive heterocycles like N-protected indoles, C2 lithiation is highly favored.

[\[2\]](#)

Methodology:

- Materials: 1-Boc-indole, anhydrous tetrahydrofuran (THF), tert-butyllithium (t-BuLi) or sec-butyllithium (s-BuLi), trimethylsilyl chloride (TMSCl), anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, but can accelerate lithiation).

- Procedure:

- To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 1-Boc-indole and dissolve it in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- If using, add TMEDA (approximately 1.2 equivalents).
- Slowly add a solution of t-BuLi or s-BuLi (approximately 1.2 equivalents) dropwise to the cooled solution. The reaction mixture may change color, indicating the formation of the lithiated species.
- Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
- Add trimethylsilyl chloride (approximately 1.5 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel to yield 1-Boc-2-trimethylsilyl-indole.

2. Reaction: Suzuki-Miyaura Cross-Coupling via Borylation of 1-Boc-2-trimethylsilyl-indole

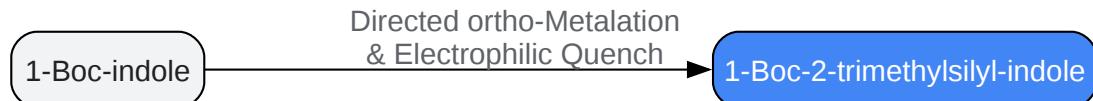
The trimethylsilyl group at the C2 position can be readily converted into other functional groups, making 1-Boc-2-trimethylsilyl-indole a versatile intermediate. One common application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This first requires the conversion of the silyl group to a boronic acid or boronate ester.

Methodology:

- Materials: 1-Boc-2-trimethylsilyl-indole, bis(pinacolato)diboron (B_2pin_2), $[Ir(cod)(OMe)]_2$ (catalyst), dtbpy (ligand), anhydrous solvent (e.g., THF or dioxane), aryl halide, palladium catalyst (e.g., $Pd(PPh_3)_4$ or $PdCl_2(dppf)$), and a base (e.g., K_2CO_3 or Cs_2CO_3).
- Procedure (Two Steps):
 - Step 1: Iridium-Catalyzed Borylation
 - In an inert atmosphere glovebox or using Schlenk techniques, combine 1-Boc-2-trimethylsilyl-indole, bis(pinacolato)diboron, the iridium catalyst, and the ligand in an anhydrous solvent.
 - Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
 - Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to isolate the 1-Boc-2-(boropinacolato)indole.
 - Step 2: Suzuki-Miyaura Cross-Coupling
 - In a flask, combine the 1-Boc-2-(boropinacolato)indole from the previous step, the desired aryl halide, the palladium catalyst, and the base.
 - Add a suitable solvent system (e.g., a mixture of dioxane and water).
 - Degas the mixture and then heat it under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.
 - Monitor the reaction until completion.
 - After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic phase, and concentrate it.
 - Purify the residue by column chromatography to obtain the C2-arylated indole product.

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.^[3] Substituted indoles are key components in pharmaceuticals targeting a wide range of conditions, including cancer, inflammation, and neurological disorders.


1-Boc-2-trimethylsilyl-indole serves as a crucial building block for the synthesis of complex, functionalized indole derivatives. The Boc protecting group stabilizes the indole ring and prevents unwanted side reactions at the nitrogen, while the trimethylsilyl group at the C2 position acts as a versatile handle for further synthetic transformations. This allows for the regioselective introduction of various substituents at a position that is otherwise challenging to functionalize directly.

The ability to perform cross-coupling reactions at the C2 position is particularly valuable in drug discovery for creating libraries of compounds with diverse aryl or heteroaryl substituents. These modifications can significantly impact the pharmacological properties of the final molecule, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The use of this intermediate has been implicated in the total synthesis of various indole alkaloids.^{[3][4][5]}

Mandatory Visualizations

Below are Graphviz diagrams illustrating the synthesis and a key reaction of 1-Boc-2-trimethylsilyl-indole.

1. s-BuLi, TMEDA, THF, -78°C
2. TMSCl

[Click to download full resolution via product page](#)

Caption: Synthesis of 1-Boc-2-trimethylsilyl-indole.

Ar-X, Pd catalyst
Base[Ir(cod)(OMe)]₂, dtbpy
B₂pin₂[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Boc-2-trimethylsilyl-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586822#1-boc-2-trimethylsilyl-indole-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com